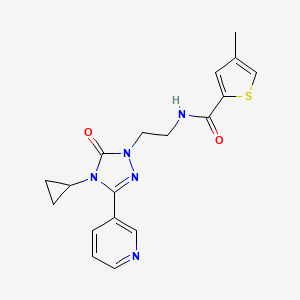

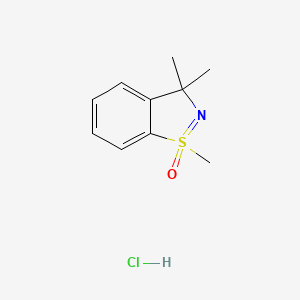

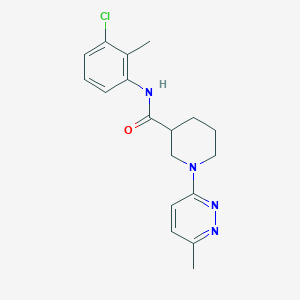

![molecular formula C15H15N3O B2570445 2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide CAS No. 303995-06-4](/img/structure/B2570445.png)

2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide” is a chemical compound. It is considered one of the most important precursors for heterocyclic synthesis .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular formula of “2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide” is C15H15N3O. The molecular weight is 253.3 .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis and Condensation Reactions : 2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide is used as an intermediate in the synthesis of various chemical compounds. For example, it condenses with malononitrile in nonpolar solvents to form linear dienes and trienes, which are useful in synthesizing pyridones from enamine ketones and cyanoacetamide (Junek, Stolz, & Schmidt, 1971).

- Structural Analysis and Properties : Its structural properties, such as the barrier to rotation around the carbon amino nitrogen bond, have been studied using dynamic NMR spectroscopy and X-Ray crystal structures. Such analyses help in understanding the molecular behavior of compounds like 2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

Applications in Medicinal Chemistry

- Antitumor Activity : This compound has been involved in the synthesis of novel pyrimidiopyrazole derivatives, which demonstrated significant antitumor activity in vitro against certain cell lines. Molecular docking studies have also been conducted to understand its interaction with various enzymes (Fahim, Elshikh, & Darwish, 2019).

- Antimicrobial Activity : It has been used in the synthesis of compounds with promising antimicrobial activities. These synthesized compounds were tested against a range of bacteria and fungi, showing significant activity in certain cases (Ghorab, Soliman, Alsaid, & Askar, 2017).

Material Science and Sensor Applications

- Polymerization and Material Science : The compound has been used in the synthesis of various polymers and materials, including in the two-photon polymerization of gratings by interference of a femtosecond laser pulse. This application is significant in material science for creating specialized materials with unique properties (Guo et al., 2003).

properties

IUPAC Name |

(2E,4E)-2-cyano-N-(dimethylaminomethylidene)-5-phenylpenta-2,4-dienamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-18(2)12-17-15(19)14(11-16)10-6-9-13-7-4-3-5-8-13/h3-10,12H,1-2H3/b9-6+,14-10+,17-12? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZGGYCWUXPRDY-NOKFKHBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C(=CC=CC1=CC=CC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C=NC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

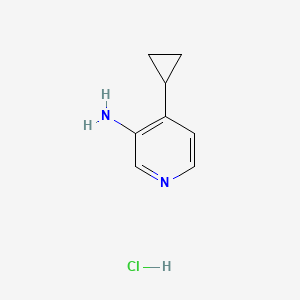

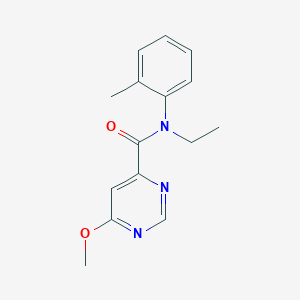

![methyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570368.png)

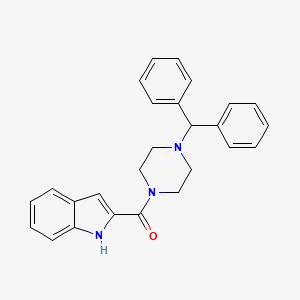

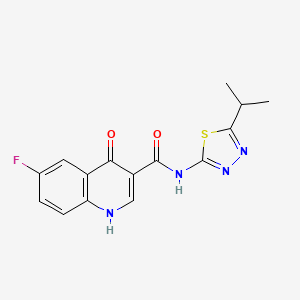

![2-[(15S)-10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2570376.png)

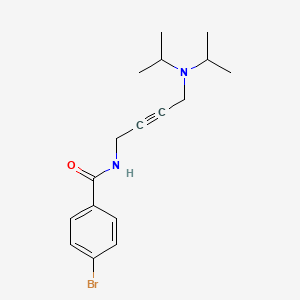

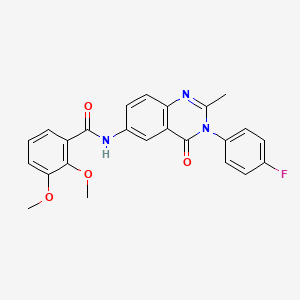

![2-({[3-oxo-2-benzofuran-1(3H)-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2570378.png)

![3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2570379.png)